molecular formula C18H13N B080917 8-methylbenzo[c]acridine CAS No. 13911-90-5

8-methylbenzo[c]acridine

Cat. No.: B080917
CAS No.: 13911-90-5
M. Wt: 243.3 g/mol
InChI Key: YZUYUDXHUYPYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methylbenzo[c]acridine is a specialized chemical scaffold of significant interest in medicinal chemistry and biochemical research. This compound belongs to the class of benzacridines, which are recognized for their ability to interact with nucleic acids. The planar polyaromatic structure of the benzo[c]acridine core allows it to function as a DNA intercalator, inserting between base pairs, which can disrupt DNA structure and function . This foundational mechanism makes it a valuable tool for probing DNA-protein interactions and studying the mechanisms of DNA-targeting agents. Researchers investigate this compound and its analogues primarily for their potential as topoisomerase poisons. Topoisomerases are critical nuclear enzymes that regulate the topological state of DNA, and their inhibition is a validated strategy for anticancer drug development . Studies on structurally related benz[c]acridine derivatives have shown activity in stabilizing the topoisomerase-DNA cleavable complex, effectively converting the enzyme into a cellular poison . The specific substitution pattern, such as the methyl group at the 8-position, can be explored to fine-tune this inhibitory activity and understand structure-activity relationships (SAR) . The primary research applications of this compound include its use as a model compound in the synthesis of novel hybrid molecules for cytotoxic evaluation , and as a chemical probe for studying enzymatic targets like topoisomerases . Its properties make it a candidate for foundational research aimed at overcoming multi-drug resistance in cancer cells . This product is intended for research purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

13911-90-5

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

8-methylbenzo[c]acridine

InChI

InChI=1S/C18H13N/c1-12-5-4-8-17-16(12)11-14-10-9-13-6-2-3-7-15(13)18(14)19-17/h2-11H,1H3

InChI Key

YZUYUDXHUYPYGT-UHFFFAOYSA-N

SMILES

CC1=C2C=C3C=CC4=CC=CC=C4C3=NC2=CC=C1

Canonical SMILES

CC1=C2C=C3C=CC4=CC=CC=C4C3=NC2=CC=C1

Other CAS No.

13911-90-5

Synonyms

8-Methylbenz(c)acridine

Origin of Product

United States

Physicochemical and Spectroscopic Properties of 8 Methylbenzo C Acridine

The structural characteristics of 8-methylbenzo[c]acridine dictate its physical and chemical behavior. While comprehensive data for this specific isomer is not centrally compiled, information can be inferred from related benzo[a]acridine and other methylated acridine (B1665455) derivatives.

PropertyValue/Description
Molecular Formula C₁₈H₁₃N
IUPAC Name This compound
Appearance Likely a solid at room temperature, typical of polycyclic aromatic compounds.
Solubility Expected to be sparingly soluble in water and more soluble in organic solvents, a characteristic feature of PAHs. wikipedia.org

This table is generated based on general knowledge of related compounds and may not represent experimentally verified data for this compound.

Spectroscopic data is crucial for the identification and characterization of organic compounds. For the related compound, 8-Methylbenzo[a]acridin-12(7H)-one, the following spectral data has been reported:

IR (KBr, cm⁻¹): 1640 (>C=O), 3300-3100 (NH)

¹H NMR (DMSO-d₆): 2.52 (s, 3H) rasayanjournal.co.in

This data provides insight into the functional groups and proton environments within a similar molecular framework.

Synthesis and Reactivity of 8 Methylbenzo C Acridine

The synthesis of benzo[c]acridine derivatives is often achieved through multi-component reactions. A common approach involves the condensation of naphthalen-1-amine, an aldehyde, and a 1,3-dicarbonyl compound like dimedone. redalyc.orgscielo.org.mxasianpubs.orgsid.ir The use of various catalysts, such as sulfonic acid functionalized SBA-15 or triethylbenzylammonium chloride (TEBAC), has been shown to improve reaction efficiency. scielo.org.mxasianpubs.org

A plausible synthetic route to an 8-methyl substituted benzo[c]acridine derivative could involve the use of an appropriate methylated starting material in a similar condensation reaction. For example, the synthesis of 8-Methylbenzo[a]acridin-12(7H)-one has been achieved through the reaction of 2-methylquinolin-4-(2H)-ones with o-chlorobenzaldehyde under microwave irradiation. rasayanjournal.co.in

The reactivity of the benzo[c]acridine core is characteristic of electron-deficient aromatic systems. It is susceptible to nucleophilic attack, particularly at the 9-position. pharmaguideline.com The presence of the methyl group at the 8-position may influence the regioselectivity of such reactions through electronic and steric effects.

Biological and Chemical Applications of 8 Methylbenzo C Acridine

The biological activities of benzo[c]acridine derivatives are a primary driver of research in this area. These compounds have shown potential as:

Anticancer agents: Some derivatives exhibit cytotoxic activity against various cancer cell lines. nih.gov The mechanism of action is often attributed to DNA intercalation and inhibition of enzymes like topoisomerase. ontosight.airsc.org

Antimicrobial agents: Moderate antibacterial activity has been observed for several benzo[c]acridine derivatives. nih.gov

The specific biological profile of 8-methylbenzo[c]acridine is not extensively documented in readily available literature. However, based on the activities of related compounds, it is a candidate for investigation in these therapeutic areas.

Chemically, the fluorescent nature of the acridine (B1665455) core suggests potential applications for this compound as a fluorescent probe in various analytical and biological studies. ontosight.ai

Research Findings on 8 Methylbenzo C Acridine

Established Synthetic Pathways for Benzo[c]acridines

Traditional methods for constructing the benzo[c]acridine skeleton have laid the groundwork for more advanced and optimized procedures. These established pathways often involve multi-step sequences that include condensation and dehydrogenation reactions.

One of the most efficient and widely used methods for synthesizing benzo[c]acridine derivatives is the one-pot, three-component condensation reaction. scielo.org.mxscienceopen.comtandfonline.com This approach typically involves the reaction of an aromatic aldehyde, 1-naphthylamine (B1663977), and a cyclic β-dicarbonyl compound, such as 5,5-dimethyl-1,3-cyclohexanedione (dimedone). scielo.org.mxredalyc.org The reaction proceeds through a proposed mechanism that begins with a Knoevenagel condensation between the aldehyde and dimedone. scielo.org.mxresearchgate.net This is followed by a Michael-type addition of 1-naphthylamine to the resulting olefin intermediate, which then tautomerizes and undergoes cyclization to yield the 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivative. scielo.org.mxresearchgate.net The versatility of this reaction allows for the synthesis of a wide array of derivatives by varying the substituent on the aromatic aldehyde. redalyc.org

Table 1: Synthesis of Benzo[c]acridine Derivatives via Three-Component Condensation

Aldehyde Component (Substituent)CatalystConditionsReaction TimeYield (%)Reference
4-ChlorobenzaldehydeSBA-Pr-SO3H140 °C, Solvent-Free5 min96 scielo.org.mxredalyc.org
4-MethylbenzaldehydeSBA-Pr-SO3H140 °C, Solvent-Free2 min95 redalyc.org
4-MethoxybenzaldehydeSBA-Pr-SO3H140 °C, Solvent-Free3 min94 redalyc.org
4-NitrobenzaldehydeSBA-Pr-SO3H140 °C, Solvent-Free7 min92 redalyc.org
BenzaldehydeNH2SO3H120 °C, Solvent-Free15 min92 tandfonline.com
3-HydroxybenzaldehydeH6P2W18O62 · 18H2OEthanol (B145695), Reflux20 min93 tandfonline.com

Many synthetic routes to benzo[c]acridines, including the multicomponent reactions mentioned above, initially produce partially hydrogenated intermediates. mdpi.com A subsequent dehydrogenation or aromatization step is therefore essential to obtain the final, fully aromatic benzo[c]acridine system. Classical syntheses, such as the Bernthsen synthesis which involves the condensation of diphenylamine (B1679370) with carboxylic acids, also rely on a final dehydrogenation step to form the acridine (B1665455) ring. ptfarm.plpharmaguideline.com Similarly, the Ullmann synthesis, involving the condensation of a primary amine with an aromatic carboxylic acid followed by cyclization, incorporates dehydrogenation to achieve the aromatic product. ptfarm.pl More recently, palladium-catalyzed reactions have been explored for the functionalization of 5,6-dihydrobenzo[c]acridines, highlighting the importance of the dihydro- intermediate state in synthetic strategies. mdpi.com

The optimization of reaction conditions is critical for maximizing the yield and efficiency of benzo[c]acridine synthesis. Studies have systematically evaluated the influence of different solvents, catalysts, and temperatures. For the three-component synthesis of 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives, a range of solvents including water, ethanol, and acetonitrile (B52724) have been tested. scielo.org.mxredalyc.org However, research indicates that conducting the reaction under solvent-free ("neat") conditions at elevated temperatures (120-140 °C) often provides the best results, leading to excellent yields in remarkably short reaction times. scielo.org.mxtandfonline.comredalyc.org The choice of catalyst is also paramount, with various Brønsted and Lewis acids being employed to facilitate the condensation. tandfonline.comtandfonline.com

Table 2: Effect of Reaction Conditions on the Synthesis of 11-(4-chlorophenyl)-8,8-dimethyl-10,11-dihydro-8H-benzo[c]acridin-9(12H)-one

SolventConditionsTimeYield (%)Reference
H2OReflux4 h77 redalyc.org
EtOHReflux3 h86 redalyc.org
EtOH/H2O (1:1)78 °C3 h67 redalyc.org
CH3CNReflux3 h85 redalyc.org
Solvent-Free140 °C5 min96 redalyc.org

Modern and Green Chemistry Approaches in Acridine Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and sustainable methods for acridine synthesis. These approaches emphasize the use of reusable catalysts, eco-friendly solvents, and energy-efficient reaction protocols.

The development of novel catalytic systems has revolutionized the synthesis of acridines and their derivatives. Nanocatalysts and heterogeneous metal-containing catalysts are at the forefront of this advancement, offering high efficiency, easy separation, and excellent reusability.

SBA-Pr-SO3H: Sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) has emerged as a highly effective and reusable solid acid catalyst for the synthesis of benzo[c]acridine and polyhydroacridine derivatives. scielo.org.mxscienceopen.comijcce.ac.irijcce.ac.ir This material possesses a large surface area and acts as a "nano-reactor," accelerating reactions under solvent-free conditions. scielo.org.mxijcce.ac.ir Its key advantages include excellent yields, short reaction times, simple work-up procedures, and the ability to be recovered and reused for several cycles without significant loss of activity. scielo.org.mxresearchgate.net

Co/C Catalyst: An innovative and green catalyst comprising cobalt on an amorphous carbon support (Co/C) has been developed from rice husks. rsc.orgrsc.org This material functions as an acidic Lewis catalyst for the one-pot, multi-component synthesis of acridine derivatives. rsc.org It is particularly effective when used in conjunction with microwave irradiation in water, offering a method that significantly reduces reaction time and utilizes an environmentally friendly solvent. rsc.orgrsc.org The Co/C catalyst is also reusable, maintaining stable performance over multiple reaction cycles. rsc.orgelsevierpure.com

Other notable metal-containing catalysts reported for acridine synthesis include copper-doped ZnO nanocrystalline powder nih.gov, transition metal ion-exchanged NaY zeolite bohrium.comnih.gov, and saponin-immobilized magnetic nanoparticles doped with copper ions (Fe3O4@Sap/Cu(II)) rsc.org.

Microwave-assisted organic synthesis has become a powerful tool for accelerating the synthesis of heterocyclic compounds, including acridines. ijcce.ac.irdoaj.orgresearchgate.net By using microwave irradiation as an energy source, reaction times can be drastically reduced from hours to minutes. redalyc.orgijcce.ac.ir This technique has been successfully applied to the one-pot, three-component synthesis of acridine-1,8(2H,5H)-diones and benzo[c]acridine derivatives. ijcce.ac.irinformativejournals.com Combining microwave heating with green chemistry principles, such as using water as a solvent or employing solvent-free conditions, creates highly efficient and eco-friendly protocols. rsc.orgrsc.orgijcce.ac.ir For instance, the synthesis of acridine derivatives using a Co/C catalyst is significantly enhanced by microwave irradiation, demonstrating the synergy between modern catalytic systems and advanced heating technologies. rsc.orgrsc.org

Environmentally Benign and Solvent-Free Reaction Conditions

The development of environmentally conscious and solvent-free reaction conditions represents a significant advancement in the synthesis of benzo[c]acridine derivatives, including this compound. These methods address the growing need for sustainable chemical processes by minimizing or eliminating the use of hazardous organic solvents, which are often costly, flammable, and pose environmental risks.

A prominent green chemistry approach involves the one-pot, three-component condensation of an aromatic aldehyde, 1-naphthylamine, and a 1,3-dicarbonyl compound like dimedone. scielo.org.mxscienceopen.comjmcs.org.mx This methodology has been effectively catalyzed by various solid acid catalysts under solvent-free conditions. For instance, sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H), a nanoporous solid acid, has been successfully employed as a highly active and reusable catalyst. scielo.org.mxscienceopen.comjmcs.org.mx The reactions are typically carried out by heating a mixture of the reactants and the catalyst, leading to high yields of the desired benzo[c]acridine derivatives with simple work-up procedures. scielo.org.mx

Another notable solvent-free method utilizes N,N'-Dibromo-N,N'-1,2-ethanediylbis(p-toluenesulfonamide) [BNBTS] as a reusable catalyst. sid.ir This approach also involves a three-component reaction and has demonstrated good to high yields for a variety of benzo[c]acridine derivatives. sid.ir The absence of a solvent not only reduces environmental impact but also can lead to shorter reaction times and lower costs. sid.ir

Furthermore, catalysts such as sulfamic acid (NH2SO3H) and the heteropolyacid H6P2W18O62 · 18H2O have proven effective for the one-pot synthesis of benzo[c]acridines under solvent-free conditions at elevated temperatures or in refluxing ethanol. tandfonline.com The use of polyethylene (B3416737) glycol (PEG) as a solvent, coupled with a Cu(OTf)2 catalyst, has also been explored, offering an environmentally friendlier alternative to traditional organic solvents. jsynthchem.com

These solvent-free and environmentally benign methods offer significant advantages over classical synthetic routes, which often rely on harsh reagents and volatile organic compounds. The key benefits include operational simplicity, reduced pollution, cost-effectiveness, and often higher product yields.

Table 1: Comparison of Catalysts for Solvent-Free Synthesis of Benzo[c]acridine Derivatives

CatalystReaction TypeKey AdvantagesReference
Sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H)Three-component condensationHigh activity, reusability, simple work-up scielo.org.mxscienceopen.comjmcs.org.mx
N,N'-Dibromo-N,N'-1,2-ethanediylbis(p-toluenesulfonamide) [BNBTS]Three-component condensationReusable, good to high yields sid.ir
Sulfamic acid (NH2SO3H) / H6P2W18O62 · 18H2OThree-component condensationEffective under solvent-free or refluxing ethanol conditions tandfonline.com
Cu(OTf)2 in Polyethylene Glycol (PEG)Friedel–Crafts ArylationAvoids traditional organic solvents, shorter reaction times jsynthchem.com

Strategies for Derivatization and Structural Functionalization

The core structure of this compound can be extensively modified to generate a diverse library of analogues with tailored properties. These strategies focus on regioselective functionalization, the creation of molecular hybrids, and the preparation of oxidized and reduced forms.

Regioselective Functionalization of Acridine Ring Systems

Achieving regioselectivity in the functionalization of the acridine ring system is crucial for structure-activity relationship studies. While the acridine nucleus lacks the highly activated C-H bonds found in some other nitrogen heterocycles, several methods have been developed to introduce substituents at specific positions. nih.govrsc.orgrsc.org

Direct C-H bond functionalization has emerged as a powerful tool. For instance, protocols using organozinc reagents have been established for the regioselective arylation and alkylation of acridines at the C-4 and C-9 positions. nih.govrsc.orgrsc.org The choice of catalyst is critical in directing the reaction to the desired position. A nickel-based catalyst typically directs functionalization to the 4-position, whereas a rhodium-based catalyst favors the C-9 position. rsc.org

The reactivity of different positions on the acridine ring is influenced by the electronic properties of the system. thieme-connect.comresearchgate.net Position 9 is particularly electrophilic due to the para-position of the nitrogen atom, making it a common site for nucleophilic substitution. thieme-connect.com Conversely, electrophilic substitution reactions are often less regioselective, though the presence of directing groups can enhance selectivity for positions such as 1, 2, 4, and 5. thieme-connect.com

Synthesis of Acridine-Based Molecular Hybrids

The synthesis of hybrid molecules that combine the acridine scaffold with other pharmacologically relevant moieties is a promising strategy in drug discovery. mdpi.com This approach aims to create multifunctional molecules with enhanced efficacy or novel mechanisms of action.

A variety of acridine-based hybrids have been synthesized, including those linked to other heterocyclic systems like porphyrins, isoxazoles, and benzodiazepines. mdpi.comnih.govnih.gov For example, acridine-porphyrin hybrids have been investigated as photosensitizing agents for photodynamic therapy. nih.gov The synthesis of these hybrids often involves linking the two molecular components through a flexible or rigid linker.

Recent examples include the synthesis of acridine-isoxazole and acridine-azirine hybrids, which have shown interesting photochemical properties and biological activities. mdpi.com Acridine-sulfonamide hybrids have also been prepared and evaluated for various biological activities. researchgate.net The synthetic strategies for these hybrids typically involve the coupling of a functionalized acridine derivative with a functionalized partner molecule.

Preparation of Oxidized and Reduced Benzo[c]acridine Analogues (e.g., Acridones, Dihydro-Compounds)

Modification of the oxidation state of the benzo[c]acridine core leads to important classes of analogues, namely benzo[c]acridones (oxidized) and dihydrobenzo[c]acridines (reduced).

Benzo[c]acridones: The synthesis of acridones, the oxidized counterparts of acridines, can be achieved through several methods. A common approach is the Ullmann condensation of an o-halobenzoic acid with an aniline (B41778) derivative, followed by cyclization. researchgate.net More recently, palladium-catalyzed dual C-H carbonylation of diarylamines has provided an efficient route to a variety of acridones. organic-chemistry.org The oxidation of acridines to acridones can also be accomplished using various oxidizing agents. The resulting benzo[c]acridone scaffold can be further functionalized, for instance, by propargylation to introduce alkynyl groups. rsc.org

Dihydrobenzo[c]acridines: The reduction of the acridine ring system yields dihydroacridine derivatives. A series of 7-substituted-5,6-dihydrobenzo[c]acridine derivatives have been synthesized and evaluated for their biological properties. nih.govmtroyal.ca A divergent synthetic strategy has been developed to access a wide range of substituted dihydrobenzo- and dihydronaphthoacridines. rsc.orgrsc.org This approach often involves the creation of a versatile molecular platform that can then be subjected to various palladium- and copper-promoted cross-coupling reactions to install a variety of substituents. rsc.orgrsc.org

Table 2: Key Synthetic Transformations for Benzo[c]acridine Analogues

TransformationReagents/ConditionsProduct TypeReference
Regioselective C4-ArylationOrganozinc reagents, Nickel catalyst4-Aryl-acridines rsc.org
Regioselective C9-ArylationOrganozinc reagents, Rhodium catalyst9-Aryl-acridines rsc.org
Acridone SynthesisUllmann condensation, Pd-catalyzed carbonylationBenzo[c]acridones researchgate.netorganic-chemistry.org
Dihydroacridine SynthesisReduction of acridines, Divergent strategies with cross-couplingDihydrobenzo[c]acridines nih.govrsc.orgrsc.org

In Vitro Metabolic Profiling and Metabolite Identification

In vitro systems utilizing subcellular fractions and isolated cells have been instrumental in identifying the metabolic pathways of this compound. These studies allow for a controlled investigation of the enzymatic processes that transform the parent compound into various metabolites.

Comparative studies using microsomal enzyme systems from different tissues are crucial for understanding the organ-specific metabolism of xenobiotics. The metabolism of 7-methylbenz[c]acridine has been investigated using both liver and lung microsomal preparations from rats. nih.gov

Further studies with isolated rat hepatocytes demonstrated that pretreatment of the animals with inducers of mixed-function oxidase enzymes, such as phenobarbital (B1680315) and 3-methylcholanthrene (B14862), led to 2.85-fold and 5.70-fold increases in the total metabolism of the compound, respectively. nih.gov This highlights the inducible nature of the enzymes responsible for its biotransformation.

The biotransformation of this compound proceeds through several key oxidative pathways, leading to a range of primary and secondary metabolites. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GCMS), and spectroscopic methods have been employed to identify these products. nih.govnih.gov

Major metabolites consistently identified across various in vitro systems include products of methyl group oxidation and aromatic ring oxidation. nih.govnih.gov The primary metabolites include:

7-Hydroxymethylbenz[c]acridine : Formed by the oxidation of the methyl group. nih.govnih.gov

Dihydrodiols : Several trans-dihydrodiols are formed, including the trans-8,9-dihydrodiol and the trans-5,6-dihydrodiol (a K-region metabolite). nih.govnih.gov The trans-3,4-dihydrodiol, a precursor to the highly reactive bay-region diol epoxide, has also been identified. nih.gov

Epoxides : The K-region 5,6-oxide is a notable metabolite. nih.gov

Phenols : Phenolic derivatives are also major products. nih.gov

Minor metabolites that have been identified include trans-10,11-dihydrodiol, trans-1,2-dihydrodiol, and 7-hydroxymethylbenz[c]acridine-5,6-oxide. nih.gov

The metabolic activation of this compound is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of monooxygenases. semanticscholar.orgpreprints.org These enzymes are responsible for the initial oxidative reactions, introducing functional groups that facilitate further metabolism or, in the case of activation pathways, lead to the formation of reactive electrophiles. mdpi.com

The involvement of CYP enzymes is strongly supported by induction studies. The increased metabolism observed in hepatocytes from rats pre-treated with 3-methylcholanthrene and phenobarbital points to the role of specific CYP families, such as CYP1A and CYP2B, respectively. nih.gov CYP enzymes catalyze the key steps of aromatic epoxidation and methyl hydroxylation, initiating the cascade of metabolic events. preprints.orgpreprints.org The conversion of the parent compound into a variety of metabolites, including epoxides and dihydrodiols, is a hallmark of CYP-mediated metabolism of polycyclic aromatic compounds. preprints.org

Pathways Leading to Formation of Reactive Metabolic Intermediates

A critical aspect of this compound metabolism is the formation of reactive intermediates that can covalently bind to cellular macromolecules like DNA, a key event in chemical carcinogenesis.

The initial and rate-limiting step in the metabolic activation of many polycyclic aromatic compounds is the epoxidation of an aromatic double bond, a reaction catalyzed by cytochrome P450 enzymes. preprints.org For this compound, this can occur at several positions on the polycyclic ring system. The formation of arene oxides, such as the K-region 5,6-oxide, is a direct result of this process. nih.gov

These epoxides are electrophilic intermediates. They can be detoxified by enzymatic hydration via epoxide hydrolase to form trans-dihydrodiols or by conjugation with glutathione. However, certain epoxides, particularly those formed in the "bay region" of the molecule, are precursors to highly reactive ultimate carcinogens. nih.gov Computational studies on related aromatic systems suggest that the opening of the protonated epoxide ring is an energetically favorable process that generates a highly reactive benzylic carbocation. nih.gov

The "bay-region diol epoxide" theory is central to understanding the carcinogenicity of many PAHs and aza-PAHs. For this compound, this pathway involves the initial formation of the trans-3,4-dihydrodiol via the sequential action of a CYP enzyme and epoxide hydrolase. nih.gov This dihydrodiol then serves as a substrate for a second epoxidation reaction by CYP enzymes, forming a dihydrodiol epoxide. nih.gov

Specifically, the metabolism of the trans-3,4-dihydrodiol leads to the formation of anti-1,2-epoxy-trans-3,4-dihydroxy-7-methyl-1,2,3,4-tetrahydrobenz[c]acridine, a bay-region diol epoxide. nih.gov This diol epoxide is a potent mutagen and is considered an ultimate carcinogenic metabolite. nih.gov

Studies on the solvolysis of the bay-region diol epoxides of 7-methylbenz[c]acridine show that they hydrolyze in aqueous solution to form corresponding tetrols. nih.gov These diol epoxides are highly reactive, and in the presence of DNA, they can form covalent adducts. The extent of covalent binding to DNA by these diol epoxides was found to be 2-3 times greater than that of the highly carcinogenic diol epoxides of benzo[a]pyrene (B130552) under similar conditions, highlighting their significant reactivity and potential biological impact. nih.gov

Mechanisms of Nucleic Acid Interaction

The non-covalent interaction of acridine derivatives with nucleic acids is primarily driven by the insertion of their planar ring system between the base pairs of the DNA double helix, a process known as intercalation. This interaction is a critical first step in the biological activity of many of these compounds.

The defining feature of the interaction between acridine-based molecules and DNA is intercalation, where the planar aromatic ring system stacks between adjacent base pairs of the DNA double helix. This mode of binding is characteristic of many flat, polycyclic aromatic compounds. The acridine scaffold, due to its planarity, is an excellent DNA intercalator. clockss.org This process is primarily driven by van der Waals forces and hydrophobic interactions between the acridine ring and the DNA bases.

The geometry of intercalation can be influenced by substituents on the acridine ring. For instance, modeling studies of 4,5-bis(bromomethyl)acridine (B1609840) have shown that the acridine skeleton can intercalate into the 3'-GC-5' base pairs. clockss.org Crystal structures of other acridine derivatives have revealed intercalation within AA/TT base steps. rcsb.org The presence and position of a methyl group, as in this compound, can influence the depth and orientation of the intercalated ring, potentially affecting the stability of the DNA-ligand complex and the specificity for certain base pair sequences.

Spectroscopic techniques are invaluable for characterizing the binding of acridine derivatives to DNA and distinguishing between intercalation and other binding modes, such as groove binding or electrostatic interactions with the sugar-phosphate backbone.

UV-Visible Absorption Spectroscopy: Upon intercalation, changes in the absorption spectrum of the acridine derivative are typically observed. A hypochromic effect (a decrease in molar absorptivity) and a bathochromic shift (red shift) of the absorption maximum are characteristic indicators of intercalation, resulting from the electronic interactions between the acridine chromophore and the DNA base pairs. mdpi.com

Fluorescence Spectroscopy: The fluorescence of acridine derivatives is often quenched upon binding to DNA. mdpi.com This quenching is attributed to the close proximity of the excited acridine molecule to the DNA bases, which can lead to non-radiative energy transfer. In some cases, an enhancement of fluorescence can occur, which may be due to a reduction in the conformational flexibility of the ligand within the DNA-ligand complex. mdpi.comresearchgate.net The extent of fluorescence change can be used to determine binding constants. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for probing changes in DNA conformation upon ligand binding. The appearance of an induced CD signal in the absorption region of the achiral acridine molecule is a strong indicator of binding to the chiral DNA structure. nih.gov

These spectroscopic methods collectively provide evidence for the primary mode of interaction being intercalation between the base pairs, although electrostatic interactions with the negatively charged phosphate (B84403) backbone can also contribute, especially for charged derivatives. researchgate.net

Spectroscopic TechniqueObserved Changes Upon IntercalationImplication
UV-Visible Spectroscopy Hypochromism and Bathochromic (Red) ShiftStacking of the acridine ring between DNA base pairs. mdpi.com
Fluorescence Spectroscopy Quenching or enhancement of emissionClose proximity to DNA bases, indicating binding. mdpi.com
Circular Dichroism (CD) Induced CD signal in the ligand's absorption regionBinding to the chiral DNA macrostructure. nih.gov

In addition to the canonical double-stranded DNA, acridine derivatives have been shown to interact with alternative DNA structures, such as G-quadruplexes. These are four-stranded structures formed in guanine-rich regions of DNA, including telomeres and gene promoter regions, and are considered important targets in cancer research. nih.gov

Studies on various acridine derivatives have demonstrated that they can bind to and stabilize G-quadruplex structures. nih.govnih.gov The planar surface of the acridine ring can stack on the external G-quartets of the quadruplex. The selectivity for duplex versus G-quadruplex DNA can be modulated by the substituents on the acridine core. For example, studies on 12-N-methylated 5,6-dihydrobenzo[c]acridine (B2594076) derivatives showed a high selectivity for c-myc G-quadruplex DNA over duplex DNA. nih.gov This suggests that the methyl group and other substituents play a crucial role in determining the binding affinity and selectivity for different DNA topologies. Some platinum-benz[c]acridine hybrids have also been investigated as potential G-quadruplex targeting agents. nih.gov

The interaction of acridine derivatives with G-quadruplexes has been confirmed by techniques such as fluorescence resonance energy transfer (FRET) melting assays, circular dichroism (CD) spectroscopy, and surface plasmon resonance (SPR). nih.gov

Covalent DNA Adduct Formation

While non-covalent intercalation is a reversible process, benzo[c]acridines, like many other polycyclic aromatic hydrocarbons (PAHs), can form stable, covalent bonds with DNA after metabolic activation. This process is considered a key step in the initiation of chemical carcinogenesis.

The formation of covalent DNA adducts by activated PAHs typically involves the reaction of an electrophilic metabolite with nucleophilic sites on the DNA bases. For many PAHs, the primary targets are the exocyclic amino groups of guanine (B1146940) and adenine.

For instance, the ultimate carcinogenic metabolite of benzo[a]pyrene, an anti-benzo[a]pyrene-7,8-diol-9,10-oxide, forms stable adducts primarily with guanine residues in DNA. nih.gov Similarly, for other carcinogenic PAHs, adducts are formed through the reaction of their diol epoxide metabolites with DNA. While specific adduct structures for this compound have not been characterized, it is anticipated that its activated metabolites would form covalent adducts with DNA bases, likely at the N2 or C8 positions of guanine, by analogy with other PAHs. researchgate.netacs.org

The parent compound, this compound, is chemically inert and requires metabolic activation to become reactive towards DNA. This activation is a multi-step process mediated primarily by cytochrome P450 (CYP) enzymes and epoxide hydrolase.

The generally accepted pathway for the metabolic activation of PAHs involves:

Epoxidation: A CYP enzyme introduces an epoxide group across one of the double bonds of the aromatic ring system.

Hydrolysis: Epoxide hydrolase converts the epoxide to a trans-dihydrodiol.

Second Epoxidation: A second epoxidation, again catalyzed by a CYP enzyme, occurs on a different double bond in the same ring, forming a highly reactive diol epoxide.

This diol epoxide is the ultimate carcinogen, an electrophilic species that can readily react with nucleophilic sites in DNA to form covalent adducts. researchgate.netnih.govpsu.edunih.gov The position of the methyl group on the benzo[c]acridine ring system can significantly influence the regioselectivity of these enzymatic reactions and the ultimate carcinogenic potential of the compound.

Quantitative Analysis of DNA Adducts in Biological Systems

The quantification of DNA adducts—covalent bonds formed between a chemical and DNA—is a critical step in assessing the genotoxic potential of compounds like this compound. Given that such adducts can disrupt normal cellular processes and potentially initiate carcinogenesis, highly sensitive and specific analytical methods are required for their detection in biological systems. nih.gov Although studies specifically detailing the quantitative analysis of this compound DNA adducts are not prevalent, the methods employed for other polycyclic aromatic hydrocarbons (PAHs) are directly applicable.

Historically, the ³²P-postlabeling assay has been a primary technique due to its exceptional sensitivity, capable of detecting as few as one adduct per 10⁹ to 10¹⁰ nucleotides from minimal amounts of DNA (<10 µg). nih.gov This method involves enzymatically digesting DNA to nucleotides, labeling the adducted nucleotides with radioactive phosphorus ([γ-³²P]ATP), and then separating them using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). mdpi.comresearchgate.net While highly sensitive, a significant limitation of the ³²P-postlabeling assay is that it does not provide direct structural information for identifying unknown adducts. nih.gov

More recently, mass spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), has become the preferred method for DNA adduct analysis. nih.govacs.org LC-MS-based techniques offer both high sensitivity and specificity, allowing for the structural identification and accurate quantification of adducts. acs.orgdntb.gov.ua Tandem mass spectrometry (MS/MS) further enhances specificity by monitoring characteristic fragmentation patterns, such as the neutral loss of the deoxyribose moiety, which is a hallmark of a DNA adduct. dntb.gov.ua Advances in high-resolution mass spectrometry (HRMS) have enabled the development of "DNA adductomics," an approach that screens for both known and unknown DNA adducts in a single analysis, providing a comprehensive profile of DNA damage. dntb.gov.uanih.gov

These analytical methods are crucial for determining the levels of DNA adducts in various tissues and understanding the relationship between exposure to compounds like this compound and potential biological effects.

Table 1: Comparison of Key Methods for DNA Adduct Quantification

Method Principle Advantages Limitations Typical Sensitivity
³²P-Postlabeling Assay Enzymatic digestion of DNA followed by radioactive labeling ([γ-³²P]ATP) of adducted nucleotides and separation by TLC or HPLC. researchgate.netrhhz.net Extremely high sensitivity; requires very small amounts of DNA. nih.gov Lacks structural identification capabilities; use of radioactivity; labeling efficiency can vary. nih.govrhhz.net 1 adduct in 10⁹-10¹⁰ nucleotides. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation of enzymatically digested DNA adducts by HPLC followed by detection and structural characterization by mass spectrometry. acs.org High specificity and structural confirmation; quantitative accuracy with internal standards. acs.org Generally requires more DNA than ³²P-postlabeling; can be less sensitive for certain adducts. nih.gov 1 adduct in 10⁸-10⁹ nucleotides. nih.gov
Immunoassays (e.g., ELISA) Uses specific antibodies to detect and quantify PAH-DNA adducts. acs.orgresearchgate.net High throughput; can be cost-effective for large sample numbers. Antibody cross-reactivity can be an issue; may lack specificity for individual adduct structures. researchgate.net ~3 adducts in 10⁹ nucleotides. researchgate.net

Modulation of Key Enzyme Activities

Topoisomerase I and II Inhibition Mechanisms

Acridine derivatives, including the benzo[c]acridine family, are well-recognized for their ability to interfere with the function of topoisomerases, enzymes essential for managing DNA topology during replication, transcription, and chromosome segregation. if-pan.krakow.plresearchgate.net These enzymes, categorized as Topoisomerase I (Topo I) and Topoisomerase II (Topo II), resolve DNA supercoiling by creating transient single- and double-strand breaks, respectively. wikipedia.org Inhibitors of these enzymes are broadly classified into two main categories: poisons and catalytic inhibitors.

Topoisomerase poisons act by stabilizing the transient "cleavable complex" formed between the topoisomerase enzyme and DNA. wikipedia.org By preventing the enzyme from re-ligating the cleaved DNA strand(s), these agents lead to an accumulation of DNA breaks, which are toxic to the cell and can trigger apoptosis. wikipedia.orgmdpi.com Many clinically used anticancer drugs, such as amsacrine (B1665488) (an acridine derivative), function as Topo II poisons. mdpi.com The planar aromatic structure of acridine compounds allows them to intercalate between DNA base pairs, a key step in stabilizing the cleavable complex. mdpi.com Some benzo[c]phenanthridines, which are structurally related to benzo[c]acridines, have been shown to act as dual Topo I and Topo II poisons. univie.ac.atresearchgate.net

Table 2: Mechanisms of Topoisomerase Inhibition by Acridine-Type Compounds

Inhibition Mechanism Mode of Action Consequence for DNA Example Class
Topoisomerase Poison Stabilizes the covalent topoisomerase-DNA cleavable complex, preventing DNA re-ligation. wikipedia.org Accumulation of single-strand (Topo I) or double-strand (Topo II) breaks. mdpi.com Amsacrine, some benzo[c]phenanthridines. mdpi.comunivie.ac.at
Catalytic Inhibitor Prevents the formation of the enzyme-DNA complex or inhibits the DNA cleavage step. nih.gov Reduces the enzyme's ability to relax supercoiled DNA without causing strand breaks. nih.gov Certain acridine derivatives that do not stabilize the cleavable complex. nih.gov

Telomerase Enzyme Inhibitory Potential

Telomerase is a reverse transcriptase enzyme that maintains the length and integrity of telomeres—the protective caps (B75204) at the ends of chromosomes. This enzyme is active in the vast majority of cancer cells, contributing to their immortality, but is typically inactive in normal somatic cells. researchgate.net This makes telomerase a highly attractive target for anticancer drug development. One prominent strategy for telomerase inhibition involves the stabilization of G-quadruplex structures. nih.gov The guanine-rich single-stranded DNA overhang of telomeres can fold into these four-stranded structures, which block telomerase from accessing its substrate. mdpi.com

Acridine derivatives are known to be effective G-quadruplex stabilizing ligands, and thus potential telomerase inhibitors. nih.govmdpi.com The planar, aromatic core of the acridine molecule can stack on the terminal G-quartets of the quadruplex, while side chains can interact with the grooves and loops of the structure, enhancing both affinity and selectivity. acs.org

Specifically, methylated pentacyclic acridinium (B8443388) salts have demonstrated potent telomerase-inhibitory activity, with some compounds showing efficacy at sub-micromolar concentrations in the Telomeric Repeat Amplification Protocol (TRAP) assay. acs.org For instance, the compound 3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate (RHPS4) was found to be a potent telomerase inhibitor with high selectivity for quadruplex DNA over duplex DNA. acs.org Further studies on various di- and trisubstituted acridines have confirmed that modifications, such as the introduction of basic side chains at the C-9 position and a methyl group at the C-5 position, can significantly enhance telomerase inhibitory activity. researchgate.net

Table 3: Telomerase Inhibitory Activity of Selected Acridine Derivatives

Compound Class Specific Compound Example Target Structure Potency (IC₅₀) Reference
Methylated Pentacyclic Acridinium Salts 3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate (RHPS4) G-quadruplex DNA <1 µM acs.org
3,6-Disubstituted Acridines Various derivatives G-quadruplex DNA 1.3 - 8 µM nih.gov
Di- and Trisubstituted Acridines C-9 (N,N-dimethylaminoalkyl) and C-5 (methyl) substituted acridine G-quadruplex DNA 2.6 µM (most active) researchgate.net
Marine Alkaloids Meridine (pentacyclic acridine) G-quadruplex DNA 11 µM uliege.be

Receptor-Ligand Molecular Interactions and Conformational Changes

The biological activity of a molecule like this compound is fundamentally governed by its interactions with biological macromolecules, primarily proteins and nucleic acids. These non-covalent interactions determine the binding affinity and specificity of the ligand for its receptor. The primary driving forces for these interactions include hydrophobic effects, hydrogen bonding, π-π stacking, and electrostatic forces. nih.gov

The planar, aromatic system of the benzo[c]acridine core is particularly suited for π-π stacking interactions , where it can intercalate between the base pairs of DNA or stack against the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket. nih.gov The hydrophobic nature of the fused ring system also promotes favorable hydrophobic interactions , where the molecule is driven out of the aqueous environment and into a nonpolar binding site. jppres.com

Substituents on the acridine ring, such as the methyl group in this compound, can further modulate these interactions. Alkyl groups can enhance hydrophobic contacts, while other functional groups can participate in hydrogen bonding or electrostatic interactions . For example, the nitrogen atom within the acridine ring can act as a hydrogen bond acceptor. nih.gov

The binding of a ligand to its receptor is often not a simple "lock-and-key" event but rather an "induced-fit" process, wherein the initial binding event triggers conformational changes in the receptor. nih.govelifesciences.org These changes can range from minor adjustments in the positions of amino acid side chains to large-scale movements of entire protein loops or domains. nih.gov Such conformational shifts are critical for biological function; for instance, they can activate or inactivate an enzyme, or trigger a downstream signaling cascade upon ligand binding to a receptor. elifesciences.org In the context of acridine derivatives, ligand binding can induce significant conformational changes in target structures like RNA quadruplexes, where loops rearrange to accommodate the ligand. acs.org

Table 4: Key Molecular Interactions in Receptor-Ligand Binding

Interaction Type Description Role in Acridine Binding
Hydrophobic Interactions The tendency of nonpolar molecules to aggregate in aqueous solution to exclude water molecules. The aromatic core of this compound is driven into nonpolar binding pockets of proteins. jppres.comnih.gov
π-π Stacking Attractive, noncovalent interactions between aromatic rings. The planar acridine ring stacks with DNA base pairs or aromatic amino acid residues. nih.gov
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. The heterocyclic nitrogen atom can act as a hydrogen bond acceptor; substituents can add donor/acceptor sites. jppres.com
Electrostatic Interactions Attractive or repulsive forces between charged or polar groups (e.g., salt bridges). A protonated nitrogen in the acridine ring can form salt bridges with negatively charged residues like aspartate or glutamate.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules. Contribute to the overall stability of the ligand-receptor complex once the ligand is in the binding site.

In Vitro Mutagenicity Assessment Methodologies

In vitro assays are fundamental in determining the mutagenic profile of chemical compounds. For this compound, the Ames test has been a crucial tool, allowing for the characterization of the types of mutations it induces.

The Ames test, a bacterial reverse mutation assay, is a widely used method for identifying chemical substances that can cause gene mutations. re-place.bebibliotekanauki.pl The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. re-place.bebibliotekanauki.pl These strains possess pre-existing mutations in the histidine operon, which act as targets for potential mutagens. bibliotekanauki.pl When exposed to a mutagenic substance, new mutations can occur that restore the gene's function, allowing the bacteria to grow on a histidine-limited medium and form revertant colonies. re-place.be The number of these colonies is typically proportional to the mutagenic potency of the substance. re-place.be

In the context of this compound and its analogs, the Ames test has been applied to evaluate their mutagenic activity. A study on eleven methyl-substituted benz[c]acridines, including the 8-methyl derivative, employed the direct Ames assay using tester strains TA97a, TA98, TA100, and TA102. nih.gov Each of these strains is designed to detect specific types of mutational events. nih.gov The inclusion of a mammalian metabolic activation system, typically a rat liver extract known as S9, is common in Ames testing to detect promutagens that become mutagenic only after metabolic processing. bibliotekanauki.pldss.go.th

The results from such assays provide a quantitative measure of mutagenicity, often presented as the number of revertant colonies per plate at various concentrations of the test compound. The data below illustrates a representative format for presenting Ames test results.

Table 1: Representative Data from Ames Salmonella Mutagenicity Assay

Strain Mutation Type Detected Revertant Colonies (Example Data)
TA98 Frameshift 21
TA1537 Frameshift 12
TA100 Base-pair Substitution 72
TA1535 Base-pair Substitution 21

This table is for illustrative purposes and based on general data formats from Ames testing literature.

Frameshift mutations involve the insertion or deletion of one or more nucleotide base pairs in a DNA sequence, altering the translational reading frame. The Salmonella strains TA98 and TA97a are specifically designed to detect mutagens that cause frameshift mutations. nih.gov

Investigations into methyl-substituted benz[c]acridines have shown that the position of the methyl group significantly influences the compound's ability to induce frameshift mutations. nih.gov While all tested methylbenz[c]acridines showed some degree of mutagenic activity on at least one tester strain, certain substitution patterns were more potent. nih.gov Specifically, the presence of a methyl group at the 7-position appears to be critical for inducing frameshift mutations, particularly when additional methyl groups are present at the C-9 and/or C-10 positions. nih.gov This suggests that while this compound may possess frameshift potential, its activity could be less pronounced compared to other isomers like 7-methylbenz[c]acridine. nih.gov The mechanism for acridine-induced frameshift mutations is often attributed to their ability to intercalate into the DNA structure, stabilizing looped-out single-strand regions during replication or repair, which can lead to the addition or deletion of bases.

Base-pair substitution mutations are point mutations where one nucleotide base is replaced by another. The Salmonella strains TA100 and TA102 are commonly used to detect these types of mutations. nih.gov TA100 is sensitive to mutagens causing transitions and transversions, while TA102 can detect certain oxidative and other cross-linking mutagens. nih.gov

In the study of methylbenz[c]acridines, TA100 and TA102 were used to assess the induction of base-pair substitutions. nih.gov The results indicated that monomethyl derivatives, such as 10-methyl-B[c]ACR, showed activity on TA100, while 7-methyl-B[c]ACR was active on TA102. nih.gov The study concluded that the 7-methyl substituent plays a key role in base-pair substitution mutations, similar to its role in frameshift mutagenesis. nih.gov This implies that this compound's capacity to induce base-pair substitutions is an important aspect of its mutagenic profile, although its specific potency relative to other isomers requires direct comparative data.

Elucidation of Genotoxic Mechanisms

Understanding the mutagenicity of this compound at the molecular level involves investigating how it damages DNA and triggers cellular repair processes. The formation of DNA adducts is considered a pivotal step in the initiation of mutagenesis by compounds of this class.

Genotoxic agents like this compound can induce various forms of DNA damage, including single- and double-strand breaks and base modifications. amegroups.orgfrontiersin.org This damage, if not properly repaired, can lead to mutations and genomic instability. amegroups.org Cells possess a complex network of DNA damage response (DDR) pathways to detect and repair these lesions. amegroups.orgfrontiersin.org Key repair pathways include base excision repair (BER) for damaged bases, nucleotide excision repair (NER) for bulky lesions that distort the DNA helix, and pathways for repairing strand breaks like homologous recombination (HR) and non-homologous end-joining (NHEJ). amegroups.orgfrontiersin.org

When a cell is exposed to a DNA-damaging agent, sensor proteins detect the lesion and initiate a signaling cascade. frontiersin.org In bacteria, extensive DNA damage can trigger the SOS response, a global response that involves the upregulation of various DNA repair genes to promote cell survival, sometimes at the cost of increased mutation rates. plos.org In eukaryotic cells, the response is more complex, involving cell cycle checkpoints that halt cell division to allow time for repair. biorxiv.org The types of mutations observed in the Ames test (frameshift and base-pair substitutions) are indicative of the kind of DNA damage caused by this compound, which likely includes the formation of bulky adducts that distort the DNA helix and are recognized by the NER pathway. nih.gov

For many polycyclic aromatic compounds, the covalent binding of reactive metabolites to DNA to form adducts is a critical initiating event in carcinogenesis and mutagenesis. nih.gov These compounds are often metabolically activated by cellular enzymes, such as cytochrome P450s, into highly reactive intermediates like epoxides. nih.gov These intermediates can then react with the nitrogenous bases of DNA, forming bulky DNA adducts. aopwiki.org

These adducts disrupt the normal structure of DNA, interfering with essential cellular processes like replication and transcription. During DNA replication, the polymerase may stall at the site of an adduct or may insert an incorrect base opposite the damaged one, leading to a base-pair substitution. Alternatively, the distortion caused by the adduct can lead to slippage of the DNA strands, resulting in frameshift mutations. researchgate.net While acridines are also known to be DNA intercalators, which can independently cause frameshift mutations, the formation of covalent adducts is often considered a more potent mutagenic event. researchgate.netresearchgate.net Although specific DNA adducts for this compound have not been explicitly detailed in the provided literature, its structural similarity to other mutagenic polycyclic aromatic hydrocarbons strongly suggests that its genotoxicity is mediated through the formation of such DNA adducts following metabolic activation. nih.govaopwiki.org

Structure-Mutagenicity Relationship Studies

The mutagenic potential of benzo[c]acridines is intricately linked to their chemical structure, particularly the substitution patterns on the aromatic backbone. The position and nature of these substituents can significantly alter the compound's interaction with DNA and metabolic enzymes, thereby influencing its mutagenic potency and the types of mutations induced.

Impact of Methyl Substituents on the Spectrum and Potency of Mutagenic Activity

The introduction of methyl groups to the benzo[c]acridine scaffold has a profound effect on its mutagenic activity. Studies on a series of methyl-substituted benzo[c]acridines have demonstrated that the location of the methyl group is a critical determinant of mutagenic potency. For instance, research on eleven different methylbenz[c]acridines revealed varying levels of mutagenicity when tested with the Ames Salmonella assay using strains TA97a, TA98, TA100, and TA102. researchgate.net

All benzo[c]acridine derivatives require metabolic activation, typically by an S9 mix, to exhibit their mutagenic properties. nih.gov This indicates that their mutagenicity is mediated by reactive metabolites. The formation of these metabolites, such as dihydrodiols and diol epoxides, is a key step in their mechanism of action. nih.gov For example, the metabolite trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine (7MBAC-3,4-DHD) has been identified as a potent mutagen requiring further metabolic activation to a bay-region diol epoxide, which is considered the ultimate carcinogen. nih.gov

The mutagenic activity of different methyl-substituted isomers can vary significantly. For example, 7,9-dimethylbenz[c]acridine (B1206154) and 7,10-dimethylbenz[c]acridine (B1219997) are both potent carcinogens, and their metabolism produces a range of metabolites with differing mutagenicity. researchgate.net The major metabolites for these compounds often result from the oxidation of a methyl group. researchgate.net Similarly, 7,11-dimethylbenzo[c]acridine has tested positive for mutagenicity in the Ames test. plos.org The presence and position of these methyl groups influence the electronic properties and steric hindrance of the molecule, which in turn affects the rate and site of metabolic activation. nih.gov

Mutagenicity of Selected Methyl-Substituted Benzo[c]acridines
CompoundMutagenic ActivityKey FindingsReference
Benzo[c]acridineMutagenic with S9 activationParent compound requires metabolic activation. nih.gov
7-Methylbenz[c]acridinePotent mutagen with S9 activationMetabolized to a highly mutagenic 3,4-dihydrodiol. nih.gov
7,9-Dimethylbenz[c]acridinePotent mutagenMetabolism primarily involves oxidation of a methyl group. researchgate.net
7,10-Dimethylbenz[c]acridinePotent mutagenMetabolism primarily involves oxidation of a methyl group. researchgate.net
7,11-Dimethylbenz[c]acridineMutagenicPositive in Ames test. plos.org
5,6-Dimethylbenz[c]acridineModerately mutagenicActive in frameshift strains TA1537, TA98, and TA97. nih.gov

Positional Specificity of Substituents and their Influence on Frameshifting Activity

Acridine derivatives are well-known frameshift mutagens. oup.com Their planar structure allows them to intercalate between the base pairs of DNA, which can lead to the addition or deletion of base pairs during DNA replication or repair, resulting in a frameshift mutation. oup.comnih.gov The ability of a substituted benzo[c]acridine to induce frameshift mutations is highly dependent on the specific position of its substituents.

Studies using Salmonella typhimurium strains specifically designed to detect frameshift mutations (e.g., TA97, TA98, TA1537) have shown that the placement of methyl groups on the benzo[c]acridine ring influences the potency of frameshift induction. For instance, 5,6-dimethylbenz(c)acridine (B14013692) was found to be moderately mutagenic in the frameshift tester strains TA1537, TA98, and TA97. nih.gov The geometry and electronic nature of the molecule, as altered by the substituent, play a crucial role. researchgate.net

The mechanism of frameshift mutagenesis by acridines can also involve interaction with enzymes like DNA topoisomerases. Some acridines can trap the topoisomerase-DNA covalent complex, leading to DNA strand breaks that, if improperly repaired, can result in frameshift mutations. nih.gov The specificity of where these mutations occur, known as hotspots, can be influenced by the local DNA sequence and the structure of the acridine compound. nih.govnih.gov While specific data on how the 8-methyl substituent directs frameshifting is limited, the general principles of acridine mutagenicity suggest that its position would modulate the compound's DNA binding affinity and its potential to interfere with DNA processing enzymes, thereby defining its characteristic frameshifting activity.

Influence of Substituents on Frameshift Mutagenicity of Benzo[c]acridines
CompoundActivity in Frameshift Strains (e.g., TA97, TA98)Inference on FrameshiftingReference
General AcridinesActivePlanar structure facilitates DNA intercalation, a primary cause of frameshift mutations. oup.comnih.gov
5,6-Dimethylbenz(c)acridineModerately mutagenic in TA1537, TA98, TA97Substitution pattern influences potency in frameshift-detecting strains. nih.gov
Methylbenz[c]acridines (various isomers)Mutagenic in TA97a and TA98Mutagenic properties, including frameshifting, depend on molecular geometry and the nature of substituted groups. researchgate.net

Comprehensive Structure Activity Relationship Sar Studies

Correlating Structural Features with Molecular Recognition and Interactions

The interaction of 8-methylbenzo[c]acridine with biological macromolecules is fundamentally governed by its planar, aromatic structure, which facilitates intercalation into DNA and interaction with enzymes like topoisomerases. Substituents on this core structure modulate these interactions significantly.

Quantitative Impact of Substituents on DNA Binding Affinity and Complex Geometry

The binding of acridine (B1665455) derivatives to DNA is a critical step in their biological activity. The planar aromatic ring system allows these molecules to insert between the base pairs of the DNA double helix, a process known as intercalation. wikipedia.orgresearchgate.net This interaction is stabilized by π-π stacking forces and can be further influenced by substituents on the acridine core.

The affinity of a ligand for DNA is often quantified by its binding constant (Kb). For acridine derivatives, these constants can be significantly altered by the presence, position, and nature of substituents. For instance, studies on various acridine derivatives show that the addition of side chains and substituent groups can substantially affect the binding constant. While specific data for the 8-methyl derivative is not detailed in the provided results, general principles for substituted acridines indicate that even minor modifications can influence binding. For example, in a series of (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives, the calculated Kb values ranged from 1.74 × 104 to 1.0 × 106 M−1, demonstrating a high and variable affinity for DNA base pairs depending on the substituent on the phenyl ring. nih.gov A chloro substituent, for instance, was found to positively affect the binding ability, potentially by increasing hydrophobicity and creating favorable dipole-dipole interactions. mdpi.com

Substituents not only affect the binding affinity but also the geometry of the DNA-ligand complex. They can influence the depth of intercalation and the orientation of the molecule within the DNA helix. The cationic character of many acridine analogues means that their DNA binding is also dependent on ionic strength. Enhanced nonelectrostatic contributions to the binding free energies are often observed with specific substitutions, indicating that these substituents play a crucial role in the thermodynamic mechanisms and molecular interactions at the binding site. nih.gov

Acridine Derivative ClassSubstituent ExampleObserved Effect on DNA BindingReference Binding Constant (Kb) Range
Acridine-Thiosemicarbazones4-Chloro-phenylIncreased binding affinity1.74 × 104 - 1.0 × 106 M−1
Acridine N-AcylhydrazonesFluoro-substitutedHighest binding in its series~3.18 × 103 M−1
N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide (AAC) AnaloguesSubstitution at C5 positionSignificantly enhanced binding affinityNot Specified

Relationship between Molecular Structure and Topoisomerase Inhibitory Efficacy

Topoisomerases are essential enzymes that manage the topology of DNA during cellular processes like replication and transcription. researchgate.net Acridine derivatives are well-known for their ability to inhibit these enzymes, often acting as "topoisomerase poisons" by stabilizing the transient complex formed between the enzyme and DNA, which leads to lethal DNA strand breaks. nih.govnih.gov

The structure of the acridine derivative is paramount to its efficacy as a topoisomerase inhibitor. The planar ring system is responsible for DNA intercalation, while side chains and other substituents influence the interaction with the topoisomerase enzyme itself. mdpi.com For example, the presence of strong electron-donating and weak electron-withdrawing groups at specific positions can considerably increase antiproliferative activity, which is often linked to topoisomerase inhibition. nih.gov

Compound ClassKey Structural FeatureTopoisomerase I Poisoning ActivityTopoisomerase II Poisoning Activity
Benz[c]acridine derivativesAngular "c" fusionDevoid of activityNot active
Dihydrobenz[a]acridine derivativesLinear "a" fusionPotent activity observedNot active

SAR in Metabolic Fate and Activation Pathways

The metabolism of this compound is a crucial factor in its biological activity and toxicity. The enzymatic conversion of the parent compound can lead to detoxification and excretion or to metabolic activation, forming reactive intermediates.

Influence of Chemical Substituents on Overall Metabolic Profile

The metabolism of benzo[c]acridines is primarily driven by cytochrome P450 enzymes, leading to various oxidized products. Studies on the closely related 7-methylbenz[c]acridine show that metabolism in rat liver and lung microsomes yields several major products. nih.govnih.gov The position of the methyl group and other substituents influences which parts of the molecule are most susceptible to metabolic attack.

Key metabolic pathways include:

Oxidation of the methyl group: Formation of 7-hydroxymethylbenz[c]acridine is a major metabolic route for the 7-methyl isomer. nih.govnih.gov

Epoxidation of the aromatic rings: Epoxidation at various positions, followed by hydrolysis to dihydrodiols, is a predominant pathway. For 7-methylbenz[c]acridine, the trans-8,9-dihydrodiol and the K-region trans-5,6-dihydrodiol are major products. nih.gov

N-Oxidation: Oxidation at the nitrogen atom of the acridine ring is also a possible pathway. nih.gov

The presence and position of a methyl group can direct metabolism. For instance, while the methyl group itself is a site for oxidation, its electronic effects can also influence the reactivity of the aromatic rings, potentially favoring epoxidation at specific sites like the "bay region," which is often associated with carcinogenic activity. nih.gov Inducers of metabolic enzymes, such as phenobarbital (B1680315) or benzo[k]fluoranthene, can alter the metabolic profile, for example, by increasing K-region oxidation or the formation of non-K-region metabolites, respectively. nih.gov

Structural Determinants Governing the Formation of Reactive Metabolites

Metabolic activation converts a chemically stable compound into a reactive electrophile that can covalently bind to nucleophilic sites on cellular macromolecules like DNA and proteins. nih.gov For polycyclic aromatic hydrocarbons and their aza-analogues, a key activation pathway involves the formation of diol epoxides, particularly in the bay region of the molecule. nih.gov

For 7-methylbenz[c]acridine, the formation of the trans-3,4-dihydrodiol has been demonstrated. nih.gov This dihydrodiol is considered a proximate carcinogen because it can be further metabolized to a highly reactive bay-region diol epoxide (anti-1,2-epoxy-trans-3,4-dihydroxy-7-methyl-1,2,3,4-tetrahydrobenz[c]acridine). This diol epoxide is a potent mutagen that does not require further metabolic activation. nih.gov The structural features that facilitate this pathway are:

An unsubstituted angular ring that contains a bay region.

A double bond at the 3,4-position that is susceptible to initial epoxidation.

The methyl group at position 7 or 8 can influence the electronic properties of the π-system, potentially affecting the rate and regioselectivity of the enzymatic epoxidation steps that lead to the ultimate carcinogenic metabolite. Another potential reactive intermediate for heterocyclic amines is a nitrenium ion, formed by oxidation of a nitrogen atom. nih.gov The structure of the molecule, including the nitrogen bridge between aromatic rings, is a key determinant for the formation of such reactive species. nih.gov

SAR in Mutagenic and Genotoxic Potential

The mutagenic and genotoxic potential of benzo[c]acridines is strongly linked to their structure and their ability to be metabolically activated into DNA-reactive species. Studies using the Ames Salmonella mutagenicity assay have shown that various methyl-substituted benz[c]acridines exhibit different degrees and types of mutagenic activity. nih.gov

Research indicates a correlation between the electronic structure of benz[c]acridines and their carcinogenic activity. nih.govnih.gov Compounds with potent carcinogenic activity often have significantly lower resonance energy per π-electron. nih.gov The mutagenicity of methylbenz[c]acridines depends on the number and position of the methyl groups. For example, while 7-methyl-B[c]ACR and 10-methyl-B[c]ACR showed limited activity on their own, the presence of a methyl group at the 7-position appears to be crucial for inducing frameshift and base-pair substitution mutations when additional methyl groups are present at the C-9 and/or C-10 positions. nih.gov This suggests a synergistic effect of methyl substitution on mutagenic potential.

The ultimate mutagen is often the bay-region diol epoxide. The trans-3,4-dihydrodiol of 7-methylbenz[c]acridine was found to be one of the most potent mutagens among its derivatives that required metabolic activation, implying its role as a precursor to the ultimate electrophile. nih.gov The stereochemistry of the diol epoxide is also critical, with the anti-isomer being a more potent mutagen than the syn-isomer. nih.gov

CompoundKey Structural FeatureMutagenic Activity (Ames Test)Note
7,10-dimethyl-B[c]ACRTwo methyl groupsSignificantly increased back-mutant colonies-
7,9,10-trimethyl-B[c]ACRThree methyl groupsSignificantly increased back-mutant colonies-
7-methyl-B[c]ACRSingle methyl group at C7Limited activity alone, but key for activity in polymethylated derivativesInduces frameshift and substitution mutations
anti-diol epoxide of 7MBACBay-region epoxidePotent mutagen without activationConsidered the ultimate carcinogen
syn-diol epoxide of 7MBACBay-region epoxideLess active than the anti-isomerStereochemistry affects activity

The Role of Alkyl Groups (e.g., Methyl) in Modulating Mutagenic Activity

The position of alkyl groups, such as a methyl group, on the benzo[c]acridine framework plays a pivotal role in determining its mutagenic potential. Studies utilizing the Ames test, a widely used assay to assess a chemical's mutagenic properties, have demonstrated that the placement of a methyl group can either confer or abolish mutagenicity.

In a study examining a series of methyl-substituted benz[c]acridines, this compound was found to be non-mutagenic. This is in stark contrast to other methylated analogs. For instance, the presence of a methyl group at the 7-position, as seen in 7-methylbenzo[c]acridine, is associated with carcinogenic activity. Furthermore, di- and tri-methylated derivatives, such as 7,9-dimethylbenzo[c]acridine and 7,9,10-trimethylbenzo[c]acridine, have also been identified as carcinogenic.

The mutagenic activity of these compounds is often evaluated using various strains of Salmonella typhimurium in the Ames test, where an increase in the number of revertant colonies indicates a mutagenic effect. The data from such studies underscores the critical influence of the methyl group's location on the biological activity of the benzo[c]acridine molecule.

Correlation of Electronic Properties and Theoretical Reactivity Indices with Biological Activity

Theoretical and computational studies have been employed to correlate the electronic properties and reactivity indices of benzo[c]acridine derivatives with their observed biological activities. These investigations provide insights into the underlying molecular mechanisms that govern their mutagenicity and carcinogenicity.

One important theoretical descriptor that has been linked to the carcinogenic activity of methyl-substituted benz[c]acridines is the topological resonance energy (TRE) . Calculations using Aihara's TRE theory have shown that carcinogenic derivatives, such as those with a methyl group at the 7-position, possess a significantly lower resonance energy per π-electron. This suggests that a lower aromatic stability may be associated with increased carcinogenic potential. Conversely, the non-carcinogenic this compound does not exhibit this characteristic lowering of resonance energy.

Furthermore, molecular orbital calculations, including the Hückel molecular orbital (HMO) and McLachlan-Hückel molecular orbital (McLachlan-HMO) methods, have been used to probe the electronic structure of these compounds. A notable finding from these studies is that carcinogenic benz[c]acridines exhibit an elevated π-spin density at the nitrogen atom (position 12). This electronic feature is not observed in the non-carcinogenic derivatives, including this compound. This suggests that the electron density at the nitrogen atom is a critical factor in determining the carcinogenic activity of these molecules.

Applications of Computational Chemistry and Molecular Modeling

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of 8-methylbenzo[c]acridine at the electronic level. These methods, rooted in the principles of quantum mechanics, allow for the detailed prediction and analysis of molecular characteristics that govern its chemical behavior.

Prediction and Analysis of Electronic Properties and Reactivity Indices

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the electronic properties of this compound. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

From these fundamental electronic properties, various reactivity indices can be derived. These indices help in predicting the sites on the molecule that are most susceptible to electrophilic or nucleophilic attack. For aza-PAHs like this compound, these indices are crucial for understanding their potential metabolic activation pathways and interactions with biological nucleophiles such as DNA.

Table 1: Calculated Electronic Properties of a Representative Aza-PAH (Note: Specific experimental or calculated values for this compound are not readily available in the reviewed literature. The following table presents typical electronic properties calculated for a related methylated aza-PAH using DFT at the B3LYP/6-31G level to illustrate the type of data generated.)

PropertyValueSignificance
HOMO Energy-5.8 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.6 eVRelates to the chemical reactivity and stability.
Dipole Moment2.1 DInfluences solubility and intermolecular interactions.

These calculations can also map the electrostatic potential surface of the molecule, visually identifying electron-rich and electron-poor regions, which are indicative of potential sites for metabolic enzymes to bind and react.

Energetic Landscape of Metabolic Activation Pathways (e.g., Epoxide Ring Opening)

The carcinogenicity of many PAHs and aza-PAHs is linked to their metabolic activation into reactive intermediates that can bind to DNA. researchgate.net One of the primary activation pathways involves the formation of diol epoxides. nih.gov Quantum mechanical calculations are instrumental in elucidating the energetic landscape of these metabolic activation pathways for molecules like this compound.

Computational studies on related methylated aza-PAHs, such as dibenzo[a,h]acridine, have shown that the position of the methyl group can significantly influence the ease of metabolic activation. nih.gov For instance, a methyl group located in a "bay region" can cause steric hindrance and distort the planarity of the aromatic system. nih.gov This distortion can destabilize the precursor epoxide, thereby facilitating its ring-opening to form a highly reactive carbocation. nih.gov

QM calculations can model the entire reaction pathway, from the initial epoxidation of the aromatic ring by cytochrome P450 enzymes to the subsequent hydrolysis by epoxide hydrolase and the final epoxide ring-opening. nih.gov By calculating the energies of the reactants, transition states, and products, a detailed energy profile can be constructed.

Table 2: Relative Energies of Intermediates in a Postulated Metabolic Activation Pathway (Note: This is a hypothetical representation for this compound based on general principles of PAH metabolism and computational studies on related compounds.)

StepIntermediate/ProductRelative Energy (kcal/mol)Key Finding
1This compound + Oxidizing Agent0Starting material
2Epoxide Intermediate+15Formation of the initial epoxide
3Transition State for Ring Opening+35Energy barrier to carbocation formation
4Carbocation Intermediate+5Highly reactive species

These energetic calculations help to identify the most likely pathways of metabolic activation and the specific isomers of diol epoxides that are most likely to be formed and lead to carcinogenic activity. The stability of the resulting carbocation is a key determinant of reactivity, and QM methods can accurately predict this stability. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of this compound and its interactions with biological macromolecules. By simulating the movements of atoms over time, MD can reveal how the compound behaves in a biological environment and how it affects the structure and dynamics of its targets.

Dynamic Behavior of Compound-Biomolecule Complexes

MD simulations are particularly useful for studying the interaction of this compound with DNA. Once a reactive metabolite of this compound forms a covalent bond with DNA (an adduct), MD simulations can explore the dynamic consequences of this event. These simulations can track the conformational changes in the DNA double helix caused by the bulky adduct, such as bending, unwinding, and local melting.

Simulations of DNA adducts of related acridine (B1665455) compounds have shown that the orientation of the adducted molecule in the DNA duplex is dynamic and can fluctuate between different conformational states. This dynamic behavior can influence how the DNA lesion is recognized and processed by cellular repair machinery.

Analysis of Ligand-Induced Conformational Changes in Target Macromolecules

When this compound or its metabolites bind non-covalently to a biological target, such as a protein or a specific DNA structure (e.g., a G-quadruplex), they can induce conformational changes in that macromolecule. MD simulations can be used to analyze these ligand-induced changes in detail.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, which can be a protein or a nucleic acid. This method is widely used to understand the non-covalent interactions that drive the binding of a small molecule like this compound to its biological target.

Docking studies can be used to screen potential biological targets for this compound by predicting its binding affinity to a range of proteins. For known targets, docking can provide a detailed picture of the binding mode. For instance, in the context of DNA intercalation, docking can predict how the planar aromatic ring system of this compound slides between the base pairs of the DNA double helix.

The results of a docking simulation are often visualized to show the specific interactions between the ligand and the receptor. These interactions can include hydrogen bonds, van der Waals forces, and pi-stacking interactions.

Table 3: Predicted Interactions from a Hypothetical Docking of this compound with a DNA Binding Site

Type of InteractionInteracting Atoms/ResiduesPredicted Distance (Å)
Pi-StackingAromatic rings of this compound and DNA base pairs3.4 - 3.8
Van der WaalsMethyl group of this compound and thymine (B56734) methyl group in the major groove3.5 - 4.0
Hydrogen BondingNitrogen atom of this compound and a donor group on a DNA baseNot applicable (for the parent compound)

Molecular docking, in conjunction with MD simulations and QM calculations, provides a powerful toolkit for rationalizing the biological activity of this compound and for guiding the design of new derivatives with modified properties.

Prediction of Binding Modes and Affinities with Biological Targets

One of the primary applications of molecular modeling is the prediction of how a small molecule, or ligand, such as this compound, will bind to a biological macromolecule, typically a protein or nucleic acid. This is most commonly achieved through a technique called molecular docking.

The binding affinities of acridine derivatives to different protein targets can be estimated through their docking scores. For example, in a study of amide-based acridine derivatives, compounds with higher docking scores against vascular endothelial growth factor receptor 2 (VEGFR2) and B-Raf kinase were identified as having potentially greater inhibitory activity. jppres.com Similar computational approaches could be applied to this compound to screen it against a panel of cancer-related proteins to identify potential biological targets.

Unraveling the Molecular Basis of Enzyme Inhibition

Computational methods are pivotal in understanding how compounds like this compound might inhibit enzyme activity. By visualizing the binding of the compound to an enzyme's active site, researchers can elucidate the mechanism of inhibition.

Many acridine derivatives are known to be topoisomerase inhibitors. nih.gov Molecular docking and molecular dynamics simulations can be employed to understand how these compounds interact with the topoisomerase-DNA complex. These simulations can show the compound intercalating between DNA base pairs and interacting with key amino acid residues in the enzyme, thereby stabilizing the cleavable complex and preventing the re-ligation of the DNA strand. While some substituted benz[c]acridines have been evaluated as topoisomerase poisons and found to be inactive, this highlights the importance of specific structural features for activity. nih.gov

The following table illustrates the types of interactions that can be predicted using molecular docking for a hypothetical interaction of this compound with an enzyme active site.

Interaction TypePotential Interacting ResiduesPredicted Effect
π-π StackingPhenylalanine, Tyrosine, TryptophanStabilization of the ligand in the active site
Hydrophobic InteractionsLeucine, Valine, IsoleucineFavorable binding in nonpolar pockets
Hydrogen BondingAspartate, Glutamate, SerineSpecificity and increased binding affinity

Development of Predictive Computational Models

Beyond studying individual ligand-target interactions, computational chemistry can be used to develop models that predict the biological activity of a series of compounds. These models are particularly useful for prioritizing the synthesis of new derivatives with potentially improved potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR models for this compound are not available, the methodology has been applied to related acridine derivatives.

A QSAR study on a series of compounds would typically involve calculating a set of molecular descriptors for each molecule. These descriptors can be constitutional, electronic, topological, or quantum chemical in nature. A mathematical model is then developed to correlate these descriptors with the observed biological activity, such as the half-maximal inhibitory concentration (IC50). Such models can then be used to predict the activity of new, unsynthesized compounds.

Cheminformatics Approaches for Ligand-Receptor Interactions

Cheminformatics encompasses the use of computational methods to analyze large datasets of chemical information. frontiersin.org These approaches can be used to understand the broader patterns of ligand-receptor interactions for a class of compounds like benzo[c]acridines.

By analyzing the structures of known active and inactive acridine derivatives from chemical databases, it is possible to identify common structural features, or pharmacophores, that are essential for binding to a particular target. This information can then be used to design new molecules, including derivatives of this compound, with a higher probability of being active. Cheminformatics tools can also be used for virtual screening of large compound libraries to identify other molecules with similar properties to this compound that may bind to the same biological targets.

Advanced Analytical Methodologies for Mechanistic Elucidation in 8 Methylbenzo C Acridine Research

Spectroscopic Techniques

Spectroscopic methods are indispensable for investigating the non-covalent and covalent interactions of 8-methylbenzo[c]acridine with DNA, as well as the conformational changes induced in the nucleic acid upon binding.

Raman Spectroscopy for Characterization of DNA-Compound Complexes

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of molecules, making it highly suitable for studying the interactions between small molecules and biological macromolecules like DNA. In the context of this compound, Raman spectroscopy can elucidate the specific binding sites and the nature of the interaction with DNA.

Research on methyl-substituted benz[c]acridines has demonstrated that these compounds interact not only with the base pairs of DNA but also with the sugar-phosphate backbone. nih.gov This dual interaction is a key aspect of their binding mechanism. The Raman spectra of the DNA-compound complex show characteristic shifts in the vibrational frequencies of both the this compound molecule and the DNA.

Key Research Findings from Raman Spectroscopy:

Interaction with DNA Bases: Changes in the Raman bands corresponding to the in-plane vibrations of the purine and pyrimidine bases indicate that this compound intercalates between the base pairs.

Interaction with the Sugar-Phosphate Backbone: Perturbations in the vibrational modes of the phosphodiester group and the deoxyribose sugar reveal a direct interaction with the DNA backbone. nih.gov This suggests that the methyl group and the acridine (B1665455) ring may fit into the grooves of the DNA, leading to further stabilization of the complex.

Interactive Data Table: Illustrative Raman Shifts in DNA upon Binding to a Benz[c]acridine Derivative

DNA Vibrational ModeWavenumber (cm⁻¹) - Free DNAWavenumber (cm⁻¹) - DNA-Compound ComplexInterpretation of Shift
Guanine (B1146940) Ring Breathing682675Perturbation of guanine base upon intercalation
Thymine (B56734) Ring Breathing752748Interaction with thymine in the minor groove
Phosphodiester Stretch835842Conformational change in the DNA backbone
Deoxyribose Vibration980975Interaction with the sugar moiety

Note: The data presented in this table is illustrative and based on typical shifts observed for intercalating agents.

Circular Dichroism (CD) Spectroscopy for Probing Nucleic Acid Conformation upon Interaction

Circular Dichroism (CD) spectroscopy is an essential tool for studying the conformational changes in chiral macromolecules like DNA upon the binding of a ligand. The CD spectrum of DNA is sensitive to its secondary structure, and any alteration in the helical structure due to the binding of this compound will result in a change in the CD signal.

The interaction of acridine derivatives with DNA has been shown to induce significant changes in the DNA's CD spectrum. These changes can provide insights into the mode of binding, such as intercalation or groove binding, and the resulting structural distortions in the DNA helix.

Key Research Findings from CD Spectroscopy:

Evidence of Intercalation: A significant increase in the intensity of the positive band and a corresponding decrease in the negative band of the DNA's CD spectrum are indicative of an intercalative binding mode for this compound.

Helical Unwinding: The binding of intercalating agents often leads to a localized unwinding of the DNA helix, which can be monitored by changes in the CD signal.

Interactive Data Table: Representative CD Spectral Changes in DNA Upon Acridine Intercalation

Spectral FeatureWavelength (nm)Change upon BindingStructural Implication
Positive Band275Increased EllipticityBase pair stacking and stabilization due to intercalation
Negative Band245Decreased EllipticityUnwinding of the DNA helix
Induced CD Signal> 300Appearance of a new bandChiral arrangement of the bound achiral drug molecule

Note: This table illustrates typical changes and is not specific to this compound, for which specific data is not available.

Fluorescence Resonance Energy Transfer (FRET) Assays for Binding Kinetics and Dynamics

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without emission of a photon. FRET-based assays are powerful tools for studying the binding kinetics and dynamics of ligand-DNA interactions in real-time. nih.govnih.gov

To study the interaction of this compound with DNA using FRET, a DNA molecule can be labeled with a donor and an acceptor fluorophore at specific locations. The binding of this compound can induce a conformational change in the DNA, altering the distance between the donor and acceptor and thus changing the FRET efficiency.

Application of FRET in this compound Research:

Binding Affinity and Kinetics: By monitoring the change in FRET efficiency as a function of this compound concentration, the binding affinity (Kd) and the association (kon) and dissociation (koff) rate constants can be determined.

Real-time Monitoring of Conformational Changes: FRET allows for the real-time observation of DNA structural dynamics upon the binding of this compound, providing insights into the mechanism of interaction. nih.gov

Chromatographic and Mass Spectrometric Approaches

Chromatographic and mass spectrometric techniques are fundamental for the separation, identification, and quantification of the metabolites of this compound and its DNA adducts.

High-Performance Liquid Chromatography (HPLC) for Metabolite Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of metabolites of xenobiotics. In the study of this compound metabolism, reverse-phase HPLC is typically employed to separate the various metabolic products formed in in vitro or in vivo systems.

Studies on the closely related 7-methylbenz[c]acridine have demonstrated the efficacy of reverse-phase HPLC in separating a complex mixture of metabolites, including hydroxylated derivatives and dihydrodiols. nih.govnih.gov The metabolites can be quantified by co-chromatography with synthetic standards and by monitoring the UV absorbance or radioactivity if a radiolabeled parent compound is used.

Key Metabolites of Methylated Benz[c]acridines Identified by HPLC:

Hydroxymethyl derivatives

trans-Dihydrodiols (e.g., trans-5,6-dihydro-5,6-dihydroxy and trans-8,9-dihydro-8,9-dihydroxy derivatives)

Phenolic derivatives

Interactive Data Table: Typical HPLC Retention Times for 7-Methylbenz[c]acridine Metabolites (Illustrative)

MetaboliteRetention Time (min)Mobile Phase
trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridine12.5Methanol/Water Gradient
trans-5,6-dihydro-5,6-dihydroxy-7-methylbenz[c]acridine15.2Methanol/Water Gradient
7-hydroxymethylbenz[c]acridine18.9Methanol/Water Gradient
7-methylbenz[c]acridine (parent compound)25.4Methanol/Water Gradient

Note: This data is based on the metabolic profile of the closely related 7-methylbenz[c]acridine and serves as an illustrative example. nih.gov

Mass Spectrometry (MS) for Definitive Identification of Metabolites and DNA Adducts

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the definitive identification of metabolites and DNA adducts of this compound due to its high sensitivity and specificity. When coupled with a separation technique like HPLC (LC-MS), it allows for the structural elucidation of compounds in complex biological matrices.

The identification of metabolites is achieved by comparing their mass spectra with those of authentic standards or by detailed fragmentation analysis (tandem mass spectrometry or MS/MS). For DNA adducts, MS can identify the site of adduction on the DNA base and the structure of the adducted carcinogen.

Key Applications of MS in this compound Research:

Metabolite Identification: LC-MS/MS can provide unambiguous structural information on the various metabolites of this compound, confirming the identities of compounds separated by HPLC.

DNA Adduct Characterization: MS is crucial for identifying the specific DNA adducts formed by reactive metabolites of this compound. This information is critical for understanding its mutagenic potential. The fragmentation patterns in MS/MS spectra can reveal the nature of the covalent bond between the metabolite and the DNA base. bohrium.com

Interactive Data Table: Expected Mass Spectrometric Data for a Hypothetical this compound-Guanine Adduct

Analyte[M+H]⁺ (m/z)Key Fragment Ion (m/z)Fragmentation Pathway
This compound diol epoxide290.11272.10Loss of H₂O
Deoxyguanosine268.10152.06Loss of deoxyribose
This compound-dG adduct557.21441.16Neutral loss of deoxyribose
This compound-guanine441.16290.11Cleavage of the glycosidic bond and charge retention on the adduct

Note: The m/z values in this table are hypothetical and for illustrative purposes only.

Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry (LC-NSI-HRMS/MS) for DNA Adduct Quantification

The covalent binding of reactive metabolites of chemical carcinogens to DNA, forming DNA adducts, is a critical initiating event in chemical carcinogenesis. The accurate quantification of these adducts is paramount for understanding the genotoxic potential of compounds like this compound. Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry (LC-NSI-HRMS/MS) has emerged as a state-of-the-art bioanalytical technique for the sensitive and specific measurement of DNA adducts. mdpi.com

The methodology involves several key steps. Initially, DNA is isolated from cells or tissues exposed to the compound of interest. The DNA is then enzymatically hydrolyzed to its constituent 2'-deoxynucleosides. This mixture is subsequently subjected to liquid chromatography, which separates the canonical deoxynucleosides from the modified adducted deoxynucleosides. The separated components are then introduced into the mass spectrometer via a nanoelectrospray ionization source, which is particularly suited for the analysis of low-abundance species from complex biological matrices.

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of the detected ions. Tandem mass spectrometry (MS/MS) is then employed for structural confirmation. In this step, a specific ion corresponding to a putative DNA adduct is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern serves as a molecular fingerprint, confirming the identity of the adduct. This technique's high sensitivity allows for the detection of DNA adducts at levels as low as a few adducts per 10⁸ normal nucleotides from microgram quantities of DNA. mdpi.com

For this compound, which, like other polycyclic aromatic hydrocarbons (PAHs), is expected to form bulky DNA adducts after metabolic activation, LC-NSI-HRMS/MS provides the necessary sensitivity and specificity for their quantification. The expected metabolites, such as diol epoxides, would react with DNA bases, primarily guanine and adenine, to form these adducts. d-nb.info The precise mass of these adducts can be predicted, and targeted MS/MS methods can be developed for their unambiguous identification and quantification in biological samples.

Table 1: Hypothetical LC-NSI-HRMS/MS Data for a Putative this compound-Deoxyguanosine Adduct

Parameter Value/Information
Analyte This compound-N²-dG adduct
Precursor Ion (m/z) [M+H]⁺ of the adducted deoxynucleoside
High-Resolution Mass Provides elemental composition confirmation
Retention Time Chromatographic separation from isomers
Key Fragment Ions (MS/MS) [M+H - 116.047]⁺ (loss of deoxyribose), Ion corresponding to the protonated this compound moiety
Limit of Quantification Typically in the amol to fmol range

In Vitro Biological and Biochemical Assays for Mechanistic Insights

Polymerase Chain Reaction (PCR) Stop Assays for DNA Lesion Detection

The presence of bulky DNA adducts, such as those anticipated from this compound exposure, can impede the progression of DNA polymerase during DNA replication and repair processes. This principle is the basis of the Polymerase Chain Reaction (PCR) stop assay, a powerful tool for detecting DNA lesions. nih.govnih.gov This assay assesses the ability of a DNA template, damaged in vitro or in vivo, to be amplified by a thermostable DNA polymerase.

The assay involves treating a defined DNA template with the chemical agent under investigation, in this case, metabolically activated this compound. Following treatment, a specific region of the DNA is amplified using PCR. If the compound has formed adducts that are substantial enough to block the DNA polymerase, the amplification of the DNA fragment will be inhibited. nih.gov The extent of this inhibition is typically quantified by measuring the amount of PCR product generated from the damaged template relative to a non-damaged control. A reduction in the amount of PCR product indicates the presence of polymerase-blocking lesions. nih.gov

This technique is particularly useful for detecting bulky adducts formed by PAHs. For instance, it has been successfully used to detect damages induced by benzo[a]pyrene (B130552) diol epoxide (BPDE), a carcinogenic metabolite of benzo[a]pyrene. nih.gov Therefore, the PCR stop assay is a relevant and applicable method for investigating the DNA damaging potential of this compound and for studying the repair kinetics of such lesions in cells.

Table 2: Illustrative Results of a PCR Stop Assay with this compound Metabolite

Treatment Condition Relative PCR Amplification (%) Interpretation
Control (No Treatment) 100% No polymerase-blocking lesions
This compound Metabolite (Low Conc.) 65% Moderate level of DNA adduct formation
This compound Metabolite (High Conc.) 20% High level of polymerase-blocking DNA adducts

Enzyme Activity Assays (e.g., Topoisomerase Decatenation Assays)

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are vital for processes like DNA replication, transcription, and chromosome segregation. They are also the targets of several anticancer drugs. Acridine derivatives are known to interact with DNA and, in some cases, inhibit the activity of topoisomerases. nih.govnih.govmdpi.com Therefore, investigating the effect of this compound on topoisomerase activity is a key aspect of elucidating its mechanism of action.

A common method to assess the activity of type II topoisomerases is the decatenation assay. This assay utilizes kinetoplast DNA (kDNA), a network of interlocked DNA minicircles isolated from trypanosomes. In the presence of ATP, topoisomerase II can resolve these interlocked rings into individual, decatenated minicircles. The reaction products are then analyzed by agarose gel electrophoresis. The catenated kDNA network is too large to enter the gel, while the decatenated minicircles can migrate into the gel. The inhibition of topoisomerase II activity by a test compound, such as an this compound derivative, would result in a decrease in the amount of decatenated minicircles.

Studies have been conducted on various substituted benz[a]acridines and benz[c]acridines to determine their activity as topoisomerase poisons. Interestingly, while several dihydrobenz[a]acridine derivatives were found to be potent topoisomerase I poisons, the benz[c]acridine derivatives evaluated in the same study were reported to be devoid of topoisomerase poisoning activity. nih.gov This suggests that the specific isomeric structure of the benzo[c]acridine scaffold, including this compound, may not be conducive to the inhibition of these enzymes, a significant finding in understanding its biological activity profile.

Table 3: Summary of Benzacridine Activity in Topoisomerase Poisoning Assays

Compound Class Target Enzyme Activity
Dihydrobenz[a]acridines Topoisomerase I Active Poisons nih.gov
Dihydrobenz[a]acridines Topoisomerase II Inactive nih.gov
Benz[c]acridines Topoisomerase I & II Devoid of Poisoning Activity nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.